molecular formula C5H13O3P B15046725 Isopropyl methyl methylphosphonate CAS No. 690-64-2

Isopropyl methyl methylphosphonate

Cat. No.: B15046725
CAS No.: 690-64-2
M. Wt: 152.13 g/mol
InChI Key: GDBDOLDINYFAKS-UHFFFAOYSA-N
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Description

Isopropyl methyl methylphosphonate is an organophosphorus compound with the molecular formula C5H13O3P. It is a colorless liquid that is primarily known for its role as a chemical intermediate. This compound is also referred to as methylphosphonic acid isopropyl ester methyl ester .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl methyl methylphosphonate can be synthesized through various methods. One common method involves the reaction of isopropyl alcohol with methylphosphonic dichloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound along with hydrochloric acid as a byproduct .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of byproducts. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Isopropyl methyl methylphosphonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic catalysts

    Oxidation: Hydrogen peroxide, potassium permanganate

    Substitution: Halides, alkoxides

Major Products Formed

    Hydrolysis: Methylphosphonic acid, isopropyl alcohol

    Oxidation: Phosphonic acids

    Substitution: Various substituted phosphonates

Mechanism of Action

The mechanism of action of isopropyl methyl methylphosphonate involves its interaction with various molecular targets and pathways. In biochemical systems, it can inhibit certain enzymes by forming stable complexes with them. This inhibition can affect various metabolic pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Isopropyl methyl methylphosphonate is similar to other organophosphorus compounds such as diisopropyl methylphosphonate and ethyl methylphosphonate. it is unique in its specific ester configuration, which influences its reactivity and applications .

List of Similar Compounds

Properties

CAS No.

690-64-2

Molecular Formula

C5H13O3P

Molecular Weight

152.13 g/mol

IUPAC Name

2-[methoxy(methyl)phosphoryl]oxypropane

InChI

InChI=1S/C5H13O3P/c1-5(2)8-9(4,6)7-3/h5H,1-4H3

InChI Key

GDBDOLDINYFAKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C)OC

Origin of Product

United States

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